Cas no 1556592-06-3 (1-(2-bromo-4-methylphenyl)cyclopropan-1-ol)

1-(2-Bromo-4-methylphenyl)cyclopropan-1-ol is a brominated cyclopropanol derivative featuring a substituted phenyl ring, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the construction of complex molecular architectures, particularly in pharmaceuticals and agrochemicals. The presence of both the bromo and methyl substituents on the aromatic ring enhances its reactivity in cross-coupling reactions, while the cyclopropanol moiety offers opportunities for ring-opening transformations. Its well-defined structure and functional group compatibility make it valuable for targeted synthetic applications, including medicinal chemistry research and fine chemical synthesis.
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol structure
1556592-06-3 structure
Product name:1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
CAS No:1556592-06-3
MF:C10H11BrO
MW:227.097742319107
CID:5913494
PubChem ID:81791337

1-(2-bromo-4-methylphenyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
    • 1556592-06-3
    • AKOS020772317
    • EN300-1913124
    • Inchi: 1S/C10H11BrO/c1-7-2-3-8(9(11)6-7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
    • InChI Key: JPBCQKFZSGJPLY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1C1(CC1)O

Computed Properties

  • Exact Mass: 225.99933g/mol
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.4

1-(2-bromo-4-methylphenyl)cyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913124-0.1g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
0.1g
$741.0 2023-09-17
Enamine
EN300-1913124-1.0g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
1g
$986.0 2023-06-02
Enamine
EN300-1913124-0.25g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
0.25g
$774.0 2023-09-17
Enamine
EN300-1913124-5.0g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
5g
$2858.0 2023-06-02
Enamine
EN300-1913124-10.0g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
10g
$4236.0 2023-06-02
Enamine
EN300-1913124-1g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
1g
$842.0 2023-09-17
Enamine
EN300-1913124-2.5g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
2.5g
$1650.0 2023-09-17
Enamine
EN300-1913124-0.05g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
0.05g
$707.0 2023-09-17
Enamine
EN300-1913124-0.5g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
0.5g
$809.0 2023-09-17
Enamine
EN300-1913124-10g
1-(2-bromo-4-methylphenyl)cyclopropan-1-ol
1556592-06-3
10g
$3622.0 2023-09-17

Additional information on 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol

Professional Introduction to 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol (CAS No. 1556592-06-3)

1-(2-bromo-4-methylphenyl)cyclopropan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1556592-06-3, belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for drug discovery and development. The structural features of this molecule, particularly its cyclopropane ring and aromatic substituents, contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol consists of a cyclopropane moiety attached to a brominated and methylated benzene ring. This arrangement creates a rigid framework that can interact with biological targets in specific ways, enhancing its utility as a pharmacophore. The presence of the bromine atom at the 2-position and the methyl group at the 4-position introduces electronic and steric effects that modulate the compound's reactivity and binding affinity. These features are particularly important in designing molecules that can selectively interact with biological receptors or enzymes.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique bioactivity profiles. The cyclopropane ring is known to introduce conformational constraints that can improve binding affinity and metabolic stability. Furthermore, the bromine substituent enhances electrophilicity, making it a versatile handle for further functionalization. These attributes have made such compounds attractive for developing novel therapeutic agents.

Current research in the field of medicinal chemistry has highlighted the potential of 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol as a lead compound for various therapeutic applications. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors associated with inflammatory diseases, cancer, and neurological disorders. The compound's ability to modulate biological pathways makes it a promising candidate for further investigation in preclinical studies.

The synthesis of 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary results suggest that it exhibits significant activity against targets relevant to human health conditions. For instance, its interaction with specific enzymes has been shown to reduce inflammation and inhibit tumor growth in experimental models. These findings underscore the potential of 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol as a therapeutic agent.

In addition to its biological activities, the chemical stability of this compound is another area of interest. The cyclopropane ring is known to be susceptible to ring-opening reactions under certain conditions, which can affect its shelf life and bioavailability. However, modifications such as protecting groups or alternative functionalization strategies can enhance stability while preserving bioactivity.

The future direction of research on 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help in designing more effective derivatives. Additionally, computational studies using molecular modeling techniques can aid in predicting binding affinities and optimizing drug-like properties.

The development of novel pharmaceuticals often involves iterative processes that combine experimental synthesis with computational analysis. By leveraging both approaches, researchers can accelerate the discovery pipeline and identify promising candidates for further development. The case of 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol exemplifies how interdisciplinary strategies can lead to innovative solutions in drug discovery.

In conclusion, 1-(2-bromo-4-methylphenyl)cyclopropan-1-ol (CAS No. 1556592-06-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new therapeutic applications for this compound, making it a valuable asset in the quest for novel treatments for human diseases.

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